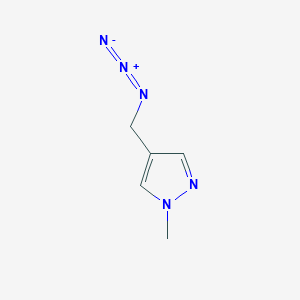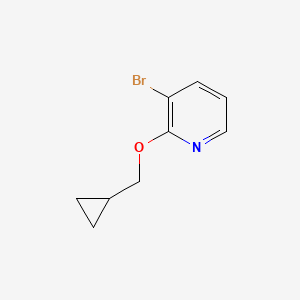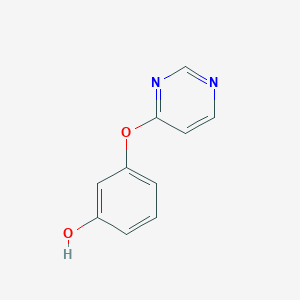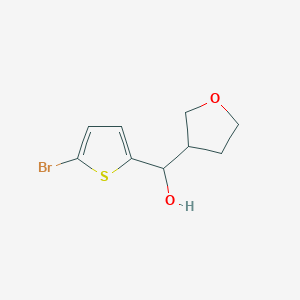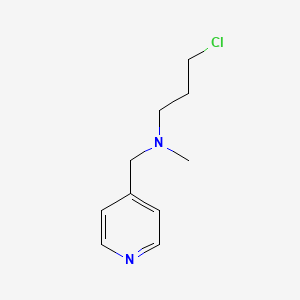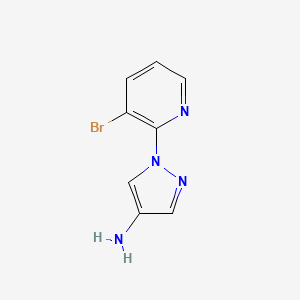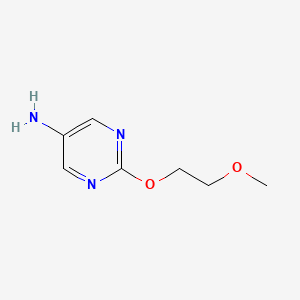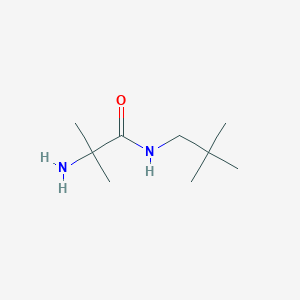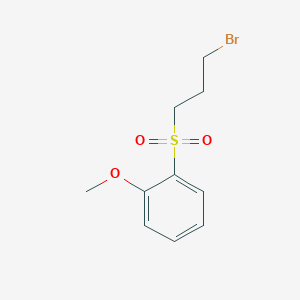
1-(3-Bromopropanesulfonyl)-2-methoxybenzene
Übersicht
Beschreibung
1-(3-Bromopropanesulfonyl)-2-methoxybenzene (also known as BPSMB or 3-BPSMB) is a compound that has been widely studied for its potential applications in scientific research. BPSMB has been used in a variety of experiments, such as in the synthesis of organic compounds, as a catalyst in organic reactions, and in the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Selective Radical Cyclization
1-(3-Bromopropanesulfonyl)-2-methoxybenzene is involved in selective radical cyclisation processes. Esteves, Ferreira, and Medeiros (2007) demonstrated the electrocatalytic reduction of propargyl bromoethers leading to tetrahydrofuran derivatives with high yields. This work showcases the compound's role in facilitating radical cyclisation reactions for synthesizing specific organic structures (Esteves, A., Ferreira, E., & Medeiros, M. J., 2007).
Lewis Acid Mediated Condensation Reactions
The compound serves as a substrate in Lewis acid-mediated condensation reactions. Díaz-Gavilán et al. (2006) found that nitrobenzenesulfonyl derivatives, including structures similar to 1-(3-Bromopropanesulfonyl)-2-methoxybenzene, are preferable substrates for condensation with pyrimidine bases. This research highlights its utility in synthesizing N,O-acetals under specific conditions (Díaz-Gavilán, M., et al., 2006).
Luminescent Coordination Polymers
In the synthesis of luminescent lanthanide coordination polymers, Yang et al. (2008) utilized sodium 4-hydroxybenzenesulfonate dihydrate in reactions that could parallel the reactivity of 1-(3-Bromopropanesulfonyl)-2-methoxybenzene under certain conditions. These polymers have significant potential in materials science, particularly for their luminescent properties (Yang, X., et al., 2008).
Functional Group Addition in Solar Cells
Jin et al. (2016) explored the functional group addition of a related compound in the context of polymer solar cells, demonstrating the role such chemicals can play in improving the efficiency of solar energy devices. This research indicates the broader applicability of 1-(3-Bromopropanesulfonyl)-2-methoxybenzene derivatives in enhancing electronic materials (Jin, B., et al., 2016).
Sterically Protected Diphosphene and Fluorenylidenephosphine Synthesis
Toyota et al. (2003) utilized a bulky bromobenzene derivative in the synthesis of diphosphene and fluorenylidenephosphine, indicating the potential of 1-(3-Bromopropanesulfonyl)-2-methoxybenzene in the preparation of low-coordinate phosphorus compounds. The research emphasizes its utility in creating sterically protected molecules with unique electronic properties (Toyota, K., et al., 2003).
Eigenschaften
IUPAC Name |
1-(3-bromopropylsulfonyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c1-14-9-5-2-3-6-10(9)15(12,13)8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXVEFHOBLSYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropanesulfonyl)-2-methoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




